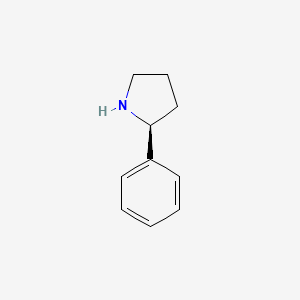

(S)-2-Phenylpyrrolidine

Beschreibung

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules and Natural Products

The pyrrolidine motif is a recurring structural element in a multitude of biologically active compounds. mdpi.comfrontiersin.orgnih.gov Its presence is noted in numerous natural products, including alkaloids, vitamins, and hormones, which exhibit a wide range of physiological effects. mdpi.com The synthetic versatility of the pyrrolidine ring allows it to serve as a foundational structure for creating diverse molecular libraries for drug discovery. lifechemicals.com

Prevalence in Pharmaceutical Agents

The significance of the pyrrolidine scaffold is underscored by its incorporation into a substantial number of FDA-approved drugs. lifechemicals.comnih.gov This five-membered nitrogen heterocycle is a key component in various therapeutic agents, demonstrating its broad applicability in medicinal chemistry. frontiersin.orgnih.govresearchgate.net The structural diversity of these drugs highlights the adaptability of the pyrrolidine ring in designing molecules with specific pharmacological profiles.

Below is a table showcasing some prominent pharmaceutical agents containing the pyrrolidine scaffold and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Captopril | Antihypertensive frontiersin.orgnih.govlifechemicals.com |

| Enalapril | Antihypertensive nih.gov |

| Bepridil | Antihypertensive frontiersin.orgnih.govresearchgate.net |

| Clemastine | Antihistaminic frontiersin.orgnih.govresearchgate.net |

| Procyclidine | Anticholinergic frontiersin.orgnih.gov |

| Glycopyrronium | Anticholinergic frontiersin.orgnih.govresearchgate.net |

| Aniracetam | Anti-Alzheimer frontiersin.orgnih.gov |

| Clindamycin | Antibacterial frontiersin.orgnih.gov |

| Anisomycin | Antibacterial frontiersin.orgnih.govresearchgate.net |

| Rolipram | Antidepressant frontiersin.orgnih.gov |

| Ethosuximide | Antiepileptic frontiersin.orgnih.gov |

| Eletriptan | Migraine Treatment mdpi.com |

| Cefiderocol | Antiviral mdpi.com |

| Raclopride | Antiviral mdpi.com |

| Alpelisib | Antiviral mdpi.com |

| Asunaprevir | Antiviral mdpi.com |

| Sulpiride | Antiviral mdpi.com |

| Gemifloxacin | Antiviral mdpi.com |

| Telaprevir | Antiviral researchgate.net |

| Ombitasvir | Antiviral researchgate.net |

Impact on Drug Binding Affinity and Physicochemical Properties

The pyrrolidine ring's non-planar, puckered conformation and its sp3-hybridized nature allow for a greater exploration of three-dimensional space, which is crucial for interacting with biological targets like enzymes and receptors. nih.govtandfonline.comresearchgate.net This three-dimensional character can significantly influence a drug's binding affinity and selectivity. researchgate.net The presence of substituents on the pyrrolidine ring, including their stereochemistry, can lead to different binding modes and biological profiles. researchgate.net

Furthermore, the pyrrolidine scaffold can favorably impact a molecule's physicochemical properties. Its lipophilicity and conformational rigidity can enhance pharmacokinetic properties such as bioavailability, metabolic stability, and oral absorption. tandfonline.com For instance, the inclusion of fluorine atoms on a phenyl-substituted pyrrolidine can enhance binding affinity and selectivity for its target. The trifluoromethyl group, being a strong electron-withdrawing group, can polarize an attached aromatic ring, which is a critical property for interactions with biological targets. vulcanchem.com

Enantioselective Synthesis as a Cornerstone for Chiral Compound Development

The development of methods for the enantioselective synthesis of chiral compounds is a fundamental aspect of modern organic chemistry and drug discovery. whiterose.ac.ukchemrxiv.org Many bioactive molecules exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different pharmacological activities and metabolic fates. Therefore, the ability to selectively synthesize a single, desired enantiomer is of paramount importance. researchgate.net

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral compound, is crucial for developing enantiomerically pure drugs. Various strategies, including the use of chiral catalysts and chiral building blocks, have been developed to achieve high levels of enantioselectivity. mdpi.comwhiterose.ac.ukacs.org For instance, chiral phosphoric acid catalysts have been used in the enantioselective intramolecular aza-Michael cyclization to form pyrrolidines with high enantioselectivities. whiterose.ac.uk Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions provide an efficient route to chiral pyrrolidines. acs.org

(S)-2-Phenylpyrrolidine as a Key Chiral Building Block

This compound is a prominent example of a chiral building block that has found widespread use in organic synthesis. bldpharm.com Its defined stereochemistry makes it an invaluable starting material for the synthesis of more complex chiral molecules.

Role in Constructing Complex Molecular Architectures

The utility of this compound lies in its ability to serve as a scaffold for the construction of intricate molecular structures. snu.ac.krnih.gov Its phenyl group and pyrrolidine ring provide a rigid framework that can be further functionalized to create a variety of derivatives. For example, it can be used in the synthesis of chiral diamine ligands for metal-catalyzed reactions, such as the copper(II)-catalyzed Henry reaction, leading to products with excellent enantiocontrol. rsc.org The ability to build upon the this compound core allows chemists to design and synthesize novel compounds with specific and predictable three-dimensional arrangements, a critical factor in the development of new therapeutic agents and other functional molecules. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364078 | |

| Record name | (S)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59347-91-0 | |

| Record name | (S)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Phenylpyrrolidine and Its Derivatives

Asymmetric Synthesis Strategies

The enantioselective synthesis of (S)-2-Phenylpyrrolidine can be broadly classified into two main strategies: the utilization of readily available chiral starting materials (chiral pool synthesis) and the creation of the chiral center during the synthesis (de novo asymmetric synthesis).

Chiral Pool Approaches

Chiral pool synthesis leverages the existing stereochemistry of naturally occurring molecules to introduce the desired chirality in the target compound. This approach is often advantageous due to the high enantiopurity of the starting materials.

One effective strategy for the synthesis of this compound involves starting from the enantiomerically pure amino acid, (R)-2-amino-2-phenylacetic acid. A patented method outlines a multi-step synthesis that begins with the protection of the amino group of (R)-2-amino-2-phenylacetic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base like potassium carbonate, affording (R)-2-(tert-butoxycarbonylamino)-2-phenylacetic acid in high yield. rsc.org

The subsequent steps involve the condensation of this protected amino acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by a reduction using sodium borohydride. The resulting intermediate then undergoes deprotection and a heating-induced ring closure to form (S)-5-phenylpyrrolidin-2-one. The final step is the reduction of the lactam functionality with a powerful reducing agent, such as lithium aluminum hydride, to yield the desired this compound. rsc.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | (R)-2-amino-2-phenylacetic acid | Di-tert-butyl dicarbonate, Potassium carbonate | (R)-2-(tert-butoxycarbonylamino)-2-phenylacetic acid | 95% |

| 2 | (R)-2-(tert-butoxycarbonylamino)-2-phenylacetic acid, 2,2-dimethyl-1,3-dioxane-4,6-dione | N,N'-Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Chiral intermediate | - |

| 3 | Intermediate from Step 2 | Sodium borohydride | Chiral intermediate | - |

| 4 | Intermediate from Step 3 | - (Deprotection and heating) | (S)-5-phenylpyrrolidin-2-one | - |

| 5 | (S)-5-phenylpyrrolidin-2-one | Lithium aluminum hydride | This compound | - |

Table 1: Key steps in the synthesis of this compound from (R)-2-amino-2-phenylacetic acid. rsc.org

The use of chiral auxiliaries is a powerful tool in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. While the direct synthesis of this compound using (S)-Valine Methyl Ester as a chiral auxiliary is not extensively detailed in readily available literature, the principles of such a synthesis can be inferred from analogous reactions.

Generally, a chiral amine like (S)-valine methyl ester can be condensed with a suitable precursor to form a chiral imine. The stereocenter on the valine moiety would then direct the subsequent transformations, such as a Michael addition or an alkylation, to occur on a specific face of the molecule, thereby establishing the desired stereochemistry at the C2 position of the pyrrolidine (B122466) ring. After the key stereoc-determining step, the chiral auxiliary would be cleaved to afford the enantiomerically enriched product.

Deracemization is a process that converts a racemic mixture into a single enantiomer. While a specific method detailing the deracemization of (±)-2-bromobutyric acid using N-phenylpantolactam for the synthesis of this compound is not prominently described, the underlying concept involves dynamic kinetic resolution.

In a typical dynamic kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other with a chiral reagent or catalyst, while the slower-reacting enantiomer is continuously racemized. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. In the context of synthesizing a pyrrolidine derivative, a chiral auxiliary like N-phenylpantolactam could be used to selectively react with one enantiomer of a racemic precursor, such as an α-halo ester, while the other enantiomer is racemized in situ, leading to a diastereomerically enriched product that can then be converted to the target chiral pyrrolidine.

De Novo Asymmetric Synthesis

De novo asymmetric synthesis involves the creation of the chiral center from a prochiral starting material using a chiral catalyst or reagent.

A highly efficient and widely cited method for the de novo asymmetric synthesis of 2-arylpyrrolidines is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This methodology relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a strong base in the presence of a chiral ligand, followed by a cross-coupling reaction.

The key steps of this process are:

Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (B1581126) (s-BuLi), in the presence of the chiral diamine (-)-sparteine. This generates a configurationally unstable 2-lithiopyrrolidine intermediate with a high enantiomeric ratio.

Transmetalation: The organolithium intermediate is then transmetalated with a metal salt, such as zinc chloride (ZnCl₂), to form a more configurationally stable organozinc reagent.

Palladium-Catalyzed Cross-Coupling: The resulting organozinc species undergoes a Negishi cross-coupling reaction with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This step introduces the phenyl group at the 2-position of the pyrrolidine ring.

This one-pot procedure has been shown to produce a variety of 2-aryl-N-Boc-pyrrolidines with high yields and excellent enantioselectivity. The choice of the palladium catalyst and the phosphine ligand can be crucial for the success of the reaction.

| Aryl Halide | Catalyst/Ligand | Yield | Enantiomeric Ratio (er) |

| Bromobenzene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | High | 96:4 |

| 4-Bromotoluene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | High | 96:4 |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | High | 96:4 |

Table 2: Examples of Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine.

Lithiation-Substitution Reactions of N-Boc-2-phenylpyrrolidine

A significant advancement in the synthesis of 2-substituted 2-phenylpyrrolidines involves the lithiation and subsequent substitution of enantioenriched N-Boc-2-phenylpyrrolidine. acs.orgnih.gov This method provides a pathway to creating quaternary stereocenters, which are important features in many pharmaceutically relevant molecules. acs.orgyork.ac.uk The process relies on the deprotonation at the carbon adjacent to the phenyl group, followed by the introduction of an electrophile. whiterose.ac.uk

Optimization of Lithiation Conditions

The efficiency of the lithiation-substitution reaction is highly dependent on the reaction conditions. Through a combination of synthetic experiments and in situ Infrared (IR) spectroscopic monitoring, optimal conditions have been identified. acs.orgnih.govyork.ac.uk The use of n-butyllithium (n-BuLi) as the lithiating agent in tetrahydrofuran (B95107) (THF) as the solvent was found to be effective. acs.orgmanchester.ac.uk The temperature and duration of the lithiation step are critical parameters that were fine-tuned to maximize yield and stereoselectivity. acs.org

The research identified the optimal conditions for the lithiation of N-Boc-2-phenylpyrrolidine as follows:

| Parameter | Optimal Condition |

| Reagent | n-BuLi |

| Solvent | THF |

| Temperature | -50 °C |

| Time | 5–30 minutes |

This table summarizes the optimized conditions for the lithiation of N-Boc-2-phenylpyrrolidine as determined by experimental and spectroscopic studies. acs.orgnih.govmanchester.ac.uk

Influence of Boc Group Rotation on Yields

A key factor influencing the outcome of the lithiation-substitution reaction at lower temperatures is the rotational dynamics of the tert-butoxycarbonyl (Boc) protecting group. acs.orgnih.gov In situ IR spectroscopy revealed that the rotation of the Boc group is significantly slower in the 2-lithiated pyrrolidine intermediate compared to analogous piperidine (B6355638) systems. acs.orgmanchester.ac.uk This slow rotation at -78 °C is a primary reason for the low yields observed under these conditions. acs.orgnih.gov

To overcome this limitation, increasing the temperature to -50 °C is necessary. At this higher temperature, the rate of Boc group rotation increases substantially, facilitating the reaction. acs.org The rotational barrier was investigated using both density functional theory calculations and variable-temperature NMR spectroscopy. acs.orgnih.gov

| Temperature | Half-life (t½) for Boc Group Rotation |

| -78 °C | ~10 hours |

| -50 °C | ~3.5 minutes |

This table illustrates the significant impact of temperature on the rotational speed of the Boc group in 2-lithiated N-Boc-2-phenylpyrrolidine, with rotation being substantially faster at -50 °C. acs.orgnih.govyork.ac.ukmanchester.ac.uk

Asymmetric Reduction of Keto Lactams

The asymmetric reduction of prochiral ketones is a fundamental strategy for producing chiral alcohols, and this principle can be extended to the synthesis of chiral cyclic amines. nih.govwikipedia.org One approach involves the use of chiral lactam alcohols to generate oxazaborolidine catalysts in situ. nih.gov For instance, a chiral lactam alcohol prepared from methyl (S)-pyroglutamate can effectively catalyze the borane (B79455) reduction of various ketones, yielding chiral secondary alcohols with good enantiomeric excess. nih.gov This methodology can be adapted to synthesize precursors for this compound by designing an appropriate keto lactam substrate. The Ni-catalyzed asymmetric hydrogenation of α-keto-β-lactams has also been shown to be an effective method for producing chiral α-hydroxy-β-lactam derivatives, which are valuable synthetic intermediates. rsc.org

Enantioselective Reductive Cyclization of γ-Chloro N-(tert-Butanesulfinyl)ketimines

A highly efficient and enantioselective route to both (S)- and (R)-2-arylpyrrolidines has been developed through the reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. researchgate.net This method is notable for its directness and high degree of stereocontrol, achieving an enantiomeric excess (ee) of over 99%. researchgate.net The key step involves treating the ketimine substrate with a reducing agent, such as lithium triethylborohydride (LiBEt₃H), which induces cyclization. researchgate.net A subsequent acid deprotection step removes the tert-butanesulfinyl chiral auxiliary to yield the final 2-arylpyrrolidine product. researchgate.net

Photoenzymatic Cascade Multi-Component Reactions

A novel and sustainable approach for the enantioselective synthesis of α-functionalized phenylpyrrolidines utilizes a one-pot photoenzymatic cascade process. rsc.orgresearchgate.net This method integrates a light-driven carbon-nitrogen cross-coupling reaction with a biocatalytic carbene transfer. rsc.org Initially, a photocatalytic system using a dual Nickel/photocatalyst setup under blue LED irradiation couples various aryl bromides with cyclic secondary amines to generate saturated N-heterocycles like N-phenylpyrrolidine in situ. rsc.org These intermediates are then converted into the desired chiral α-functionalized phenylpyrrolidine compounds by an engineered carbene transferase enzyme within a whole-cell system. rsc.org This innovative strategy demonstrates excellent stereoselectivity, achieving up to 99% ee. rsc.org

Chiral Resolution Methods

Chiral resolution is a classical and widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org This is particularly useful when a direct asymmetric synthesis is not feasible or is less economical. The most common method for resolving amines like 2-phenylpyrrolidine (B85683) is through the formation of diastereomeric salts. wikipedia.orglibretexts.org

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org Commonly used chiral resolving agents for bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once a single diastereomer is isolated, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure (S)- or (R)-2-phenylpyrrolidine. wikipedia.orglibretexts.org The selection of the appropriate chiral agent and crystallization solvent is crucial for an efficient resolution process and often requires empirical screening. wikipedia.orgonyxipca.com

Diastereomer Separation (e.g., via chromatography)

A widely employed strategy for resolving a racemic mixture of 2-phenylpyrrolidine involves its conversion into a mixture of diastereomers. This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid like (+)-tartaric acid or (-)-mandelic acid. The resulting products are diastereomeric salts ((R)-acid-(R)-amine and (R)-acid-(S)-amine), which, unlike enantiomers, possess different physical properties, including solubility and chromatographic retention times.

This difference in physical properties allows for their separation using standard laboratory techniques. nih.gov High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a non-chiral stationary phase are particularly effective for separating these diastereomers. nih.gov Once separated, the individual diastereomers are treated with a base to neutralize the acid, liberating the enantiomerically pure (R)- and this compound. The efficiency of the separation is determined by factors such as the choice of resolving agent, the solvent system, and the chromatographic conditions. nih.gov

Table 1: Illustrative Example of Diastereomeric Resolution via HPLC

| Diastereomeric Salt | Retention Time (min) | Resolution (Rs) | Outcome of Separation |

| Salt of (R)-amine & (S)-acid | 12.5 | \multirow{2}{*}{>1.5} | Isolated (R)-enantiomer |

| Salt of (S)-amine & (S)-acid | 15.2 | Isolated (S)-enantiomer | |

Note: Data are representative and illustrate a typical separation profile.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for resolving racemic mixtures. This method utilizes enzymes, typically lipases, which can selectively catalyze a reaction on only one enantiomer of a racemic substrate. This process is known as kinetic resolution because the two enantiomers react at different rates.

In the context of 2-phenylpyrrolidine, a common approach is the enantioselective acylation of the amine. A lipase (B570770), such as Candida antarctica lipase B (CALB), is used to catalyze the transfer of an acyl group from an acyl donor (e.g., ethyl acetate) to the amine. The enzyme's chiral active site preferentially accommodates one enantiomer, for instance, (R)-2-phenylpyrrolidine, leading to its selective conversion into the corresponding N-acetyl derivative. The unreacted enantiomer, this compound, is left behind in high enantiomeric excess. The acetylated (R)-enantiomer and the unreacted (S)-enantiomer can then be easily separated by standard methods like column chromatography. While direct enzymatic resolution of 2-phenylpyrrolidine is plausible, studies often showcase this technique on analogous compounds, such as the resolution of racemic alcohols or other amine building blocks. mdpi.comresearchgate.net

Table 2: Representative Data for Enzymatic Kinetic Resolution

| Enzyme | Acyl Donor | Reacting Enantiomer | Unreacted Enantiomer | Enantiomeric Excess (ee) of Product |

| Lipase | Ethyl Acetate | (R)-2-Phenylpyrrolidine | This compound | >99% |

Note: This table illustrates the principle of enzymatic resolution; specific outcomes can vary based on reaction conditions.

Catalytic Approaches in this compound Synthesis

Asymmetric catalysis represents a powerful and efficient strategy for the synthesis of chiral compounds like this compound. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral or prochiral starting materials.

Transition-Metal Catalysis

Transition metals, with their diverse reactivity and ability to coordinate with chiral ligands, are central to modern asymmetric synthesis. Catalysts based on palladium, rhodium, and gold have been instrumental in developing stereoselective routes to chiral pyrrolidines.

Palladium catalysis is a versatile tool for constructing the pyrrolidine ring with high stereocontrol. One prominent method is the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. In this reaction, a palladium complex, coordinated to a chiral ligand (e.g., a phosphoramidite), catalyzes the reaction between a TMM precursor and an imine derived from benzaldehyde. The chiral ligand creates a chiral environment around the metal center, directing the cycloaddition to favor the formation of one enantiomer over the other. This approach allows for the direct and highly enantioselective synthesis of the 2-phenylpyrrolidine core structure.

Table 3: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

| Chiral Ligand | Imine Substrate | Yield (%) | Enantiomeric Excess (ee) (%) |

| (R)-Phosphoramidite | N-Tosylbenzaldimine | 95 | 96 |

| (S,S)-f-Amphox | N-Boc-benzaldimine | 88 | 92 |

Note: Data are representative of typical results found in the literature for this type of reaction.

Rhodium catalysts are highly effective for various asymmetric transformations, including the synthesis of chiral pyrrolidines. nih.govacs.org A notable strategy involves the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids. acs.org In this process, a chiral rhodium complex, typically featuring a chiral diene ligand, facilitates the cyclization of a linear substrate containing both an alkyne and an enoate moiety. The reaction with an arylboronic acid, such as phenylboronic acid, introduces the phenyl group and induces ring closure simultaneously. The chiral ligand directs the stereochemical outcome, leading to the formation of a 2-phenyl-substituted pyrrolidine derivative with high enantioselectivity. acs.org Subsequent chemical transformations can then yield the final this compound target.

Table 4: Rhodium-Catalyzed Asymmetric Arylative Cyclization

| Chiral Ligand | Arylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| (S)-MonoPhos | Phenylboronic Acid | 85 | 94 |

| (R)-Binap | Phenylboronic Acid | 78 | 90 |

Note: Data are representative and based on published methodologies for similar pyrrolidine syntheses. acs.org

Gold catalysis has emerged as a powerful method for C-N bond formation and the synthesis of nitrogen-containing heterocycles. A novel and efficient route to enantioenriched pyrrolidines involves a gold(I)-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. acs.org The synthesis begins with a chiral starting material, such as a sulfonamide derived from a chiral sulfinimine, which sets the initial stereochemistry. A chiral gold(I) complex then catalyzes the intramolecular cyclization of the alkyne moiety onto the nitrogen atom, forming a dihydropyrrole intermediate. This intermediate is then hydrogenated in the same pot or in a subsequent step to afford the saturated pyrrolidine ring. The combination of a chiral substrate and gold catalysis ensures excellent transfer of chirality, resulting in the desired pyrrolidine product with high diastereoselectivity and enantiopurity. acs.org

Table 5: Gold(I)-Catalyzed Tandem Cycloisomerization/Hydrogenation

| Gold(I) Catalyst | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| [Au(IPr)]SbF₆ | Chiral Homopropargyl Sulfonamide | >20:1 | >99 |

| [Au(JohnPhos)]NTf₂ | Chiral Homopropargyl Sulfonamide | 19:1 | >99 |

Note: Data are based on findings from the synthesis of enantioenriched pyrrolidines via gold catalysis. acs.org

Organocatalysis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrrolidines, avoiding the use of metals. nih.gov These methods rely on small, chiral organic molecules to catalyze reactions through various activation modes, leading to high enantioselectivity. mdpi.com The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, underscoring the importance of synthetic routes to compounds like this compound. nih.govnih.gov

Enamine catalysis involves the reversible reaction between a carbonyl compound (an aldehyde or ketone) and a chiral secondary amine catalyst, such as a derivative of proline or this compound itself, to form a nucleophilic enamine intermediate. acs.org This activation mode raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, enabling it to react with electrophiles.

In the context of pyrrolidine synthesis, enamine catalysis is often used to prepare key precursors. A prominent example is the asymmetric Michael addition of aldehydes or ketones to nitroolefins. nih.govacs.org The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates that can be further elaborated into the pyrrolidine ring system through reductive cyclization. acs.org The stereochemistry of the final pyrrolidine product is controlled by the chiral amine catalyst used in the initial enamine-mediated carbon-carbon bond formation. Kinetic and spectroscopic studies have shown that chiral pyrrolidine-based catalysts react with aldehydes to form specific enamine stereoisomers, which is crucial for achieving high product enantioselectivity. rsc.org

In contrast to enamine catalysis, iminium catalysis involves the reaction of a chiral secondary amine catalyst with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for attack by a nucleophile. acs.org

This strategy is central to many asymmetric transformations that can lead to chiral pyrrolidine precursors. For instance, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral amines like imidazolidinones (MacMillan catalysts), proceeds through an iminium ion intermediate. acs.orgub.edu Computational studies have been performed to understand the relative stability and tendency of various carbonyl compounds to form these pyrrolidine-derived iminium ions. acs.orgub.edu The efficiency of these catalytic cycles depends on the hydrolysis of the final iminium intermediate to release the product and regenerate the catalyst. ub.edu This catalytic mode is fundamental in designing multi-step, one-pot syntheses that yield complex chiral molecules, including substituted pyrrolidines. nih.gov

Singly Occupied Molecular Orbital (SOMO) catalysis is a distinct activation strategy that merges enamine catalysis with single-electron oxidation. princeton.edu In this process, the enamine formed from an aldehyde and a chiral amine catalyst is oxidized by a suitable oxidant (e.g., a cerium(IV) salt) to generate a 3π-electron radical cation. nih.govnih.gov This SOMO-activated intermediate is a highly reactive electrophile that can engage in enantioselective bond-forming reactions with a variety of nucleophiles. princeton.eduprinceton.edu

A powerful application of this methodology is the enantioselective [3+2] cycloaddition between aldehydes and olefins to construct complex pyrrolidines. nih.govfigshare.com The proposed mechanism involves the addition of an olefin to the transient enamine radical cation. nih.gov This is followed by a radical-polar crossover, where the resulting radical is oxidized to a carbocation, which then triggers a ring-closing reaction with a tethered amine, furnishing the pyrrolidine ring with high stereocontrol. nih.govfigshare.com This approach allows for the rapid assembly of stereochemically rich pyrrolidine frameworks from simple, readily available starting materials. nih.gov

| Catalysis Type | Intermediate | Activation Effect | Typical Reaction | Reference |

|---|---|---|---|---|

| Enamine | Enamine | Raises HOMO (Nucleophilic) | Michael Addition | nih.govacs.org |

| Iminium | Iminium Ion | Lowers LUMO (Electrophilic) | Conjugate Addition | acs.orgub.edu |

| SOMO | Enamine Radical Cation | Creates Electrophilic Radical | [3+2] Cycloaddition | nih.govfigshare.com |

Hydrogen-bond-donor (HBD) catalysis relies on the ability of chiral small molecules to activate electrophiles through non-covalent interactions, specifically hydrogen bonds. nih.govresearchgate.net This mode of catalysis mimics strategies used by enzymes. researchgate.net Chiral ureas, thioureas, and squaramides are common HBD catalysts that can feature a pyrrolidine moiety as part of their chiral scaffold. nih.gov

These catalysts function by forming hydrogen bonds with an electrophilic substrate (e.g., a carbonyl group or nitroalkene), which increases its electrophilicity and positions it within a defined chiral environment for attack by a nucleophile. nih.govresearchgate.net Bifunctional catalysts, which contain both a hydrogen-bond-donating group and a basic site (like a secondary amine), are particularly effective. mdpi.com For example, prolinamide-based catalysts can covalently bind one substrate via enamine formation while coordinating the second substrate through hydrogen bonds, achieving high stereocontrol in reactions like the nitro-Michael addition. mdpi.com Data-driven studies have been used to explore the structure-function relationships of aryl pyrrolidine-based HBD catalysts, revealing that the interplay between the HBD unit, the chiral scaffold, and the substrates is crucial for achieving high enantioselectivity. nih.gov

Biocatalysis and Enzymatic Methods

Biocatalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering high stereoselectivity under mild reaction conditions. Various enzymatic approaches have been developed, leveraging the catalytic prowess of enzymes such as transaminases, monoamine oxidases, hydrolases, and imine reductases. ntnu.no These methods provide an alternative to traditional chemical synthesis, often leading to improved enantiomeric purity and reduced environmental impact. nih.gov

One chemo-enzymatic strategy for the deracemization of racemic 2-phenylpyrrolidine employs a specific monoamine oxidase (MAO-N-5) from Aspergillus niger. ntnu.no This enzyme selectively oxidizes the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer. Furthermore, laccases, such as the one from Myceliophthora thermophila, have been utilized in the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.org This biocatalytic approach facilitates the formation of all-carbon quaternary stereocenters through the oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction. rsc.org The reaction proceeds with moderate to good yields (42–91%) for a range of substrates. rsc.org

Lipases, particularly Candida antarctica lipase B (CalB) and immobilized Rhizomucor miehei lipase, have proven effective in the enzymatic synthesis of derivatives of other chiral molecules, a strategy that can be conceptually applied to derivatizing this compound. mdpi.com For instance, these enzymes have been used for the enantioselective esterification of (S)-ibuprofen with polyalcohols like glycerol, achieving conversions of up to 83% ± 5%. mdpi.com This highlights the potential of lipases in creating novel, biorenewable derivatives.

The application of Fe2+/α-ketoglutarate-dependent dioxygenases (αKGDs) also presents a promising avenue for the synthesis and functionalization of complex molecules, including pyrrolidine scaffolds. nih.gov These enzymes can catalyze a variety of reactions such as hydroxylations and ring formations, making them suitable for late-stage modifications. nih.gov

Synthesis of Key Intermediates and Derivatives

Pyrrolidin-2-one as a Starting Material

Pyrrolidin-2-one, also known as 2-pyrrolidone, serves as a versatile and economically viable starting material for the synthesis of 2-phenylpyrrolidine and a variety of its derivatives. ntnu.nordd.edu.iq A notable method involves a two-step, one-pot synthesis to produce racemic 2-phenylpyrrolidine from pyrrolidin-2-one, which can then be subjected to chiral resolution to obtain the desired (S)-enantiomer. ntnu.no

The synthesis of 2-phenyl-1-pyrroline, a direct precursor to 2-phenylpyrrolidine, can be achieved from N-vinylpyrrolidin-2-one. orgsyn.org This process involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate (B1203000) in the presence of a strong base like sodium hydride to form 3-benzoyl-N-vinylpyrrolidin-2-one. orgsyn.org Subsequent hydrolysis and decarboxylation in acidic conditions yield 2-phenyl-1-pyrroline. orgsyn.org This intermediate can then be reduced to 2-phenylpyrrolidine.

Furthermore, pyrrolidin-2-one derivatives are precursors for a wide range of biologically active compounds. For example, novel 2-pyrrolidinone (B116388) derivatives have been synthesized and evaluated for their inhibitory activity against the autotaxin enzyme. nih.gov The synthesis often begins with the lactamization of γ-butyrolactone with hydrazine (B178648) hydrate (B1144303) to produce 1-aminopyrrolidin-2-one, which can then be further modified. researchgate.net

| Starting Material | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | 2-Phenyl-1-pyrroline | (rac)-2-Phenylpyrrolidine | ntnu.no |

| N-Vinylpyrrolidin-2-one | 3-Benzoyl-N-vinylpyrrolidin-2-one | 2-Phenyl-1-pyrroline | orgsyn.org |

| γ-Butyrolactone | 1-Aminopyrrolidin-2-one | Pyrrolidin-2-one derivatives | researchgate.net |

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) Derivatives

A significant class of this compound derivatives are the N-(substituted phenyl) pyrrolidine-2-carboxamides. These compounds are typically synthesized from pyrrolidine-2-carboxylic acid (L-proline). researchgate.net The synthesis involves the conversion of the carboxylic acid to pyrrolidine-2-carbonyl chloride, which then reacts with various substituted anilines. researchgate.net

The initial step is the treatment of the hydrochloride salt of pyrrolidine-2-carboxylic acid with a chlorinating agent, such as phosphorous pentachloride in acetyl chloride, to form the acid chloride. This reactive intermediate is then suspended in a solvent like acetone (B3395972) and reacted with a substituted aniline (B41778) under reflux for several hours to yield the desired N-(substituted phenyl) pyrrolidine-2-carboxamide derivative. researchgate.net

This synthetic route allows for the introduction of a wide variety of substituents on the phenyl ring, enabling the creation of a library of compounds for structure-activity relationship studies. researchgate.netrroij.com For instance, derivatives with chloro, fluoro, and methoxy (B1213986) substituents on the phenyl ring have been synthesized and characterized. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carbonyl chloride | Substituted Aniline | N-(substituted phenyl) pyrrolidine-2-carboxamide | Amidation | researchgate.net |

| Pyrrolidine-2-carboxylic acid | Substituted Aniline (via acid chloride) | N-(substituted phenyl) pyrrolidine-2-carboxamide | Amidation | researchgate.net |

| 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid | Substituted Anilines | N-(substituted phenyl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | Amidation | nih.gov |

Preparation of 2-Substituted-2-Phenylpyrrolidines with Quaternary Stereocenters

The construction of quaternary stereocenters, particularly at the C2 position of the pyrrolidine ring, is a significant challenge in synthetic chemistry. Several methods have been developed to synthesize 2-substituted-2-phenylpyrrolidines bearing such stereocenters.

One approach involves a palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position, which can be seen as a related structural motif. nih.gov This method utilizes the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates in the presence of a chiral phosphoramidite (B1245037) ligand to achieve high enantioselectivity. nih.gov Another strategy is the catalytic enantioconvergent coupling of racemic tertiary α-halocarbonyl compounds with alkenylzirconium reagents, catalyzed by a chiral nickel/pyridine-oxazoline complex. nih.gov This method allows for the formation of γ-lactams with a quaternary stereocenter, which can be further transformed into the corresponding pyrrolidines. nih.gov

An enantioselective [3+2] cycloaddition of heteroatom-substituted alkenes with α-substituted isocyanoacetates provides access to pyrrolidine derivatives bearing sulfur- or oxygen-substituted quaternary stereocenters. rsc.org This method demonstrates excellent reactivity and enantioselectivity for a broad range of substrates. rsc.org These cycloadducts can be further elaborated to yield structurally diverse and biologically relevant pyrrolidines.

Glycine-Based [3+2] Cycloaddition for Pyrrolidine Rings

The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings, including the pyrrolidine scaffold. mdpi.comnih.govbeilstein-journals.org Glycine is a versatile and readily available starting material for generating azomethine ylides, which are key 1,3-dipoles for these cycloaddition reactions. mdpi.comnih.gov

The process typically involves the decarboxylation of N-H or N-alkyl glycine-derived oxazolidin-5-ones to generate semi-stabilized or non-stabilized azomethine ylides. mdpi.com These ylides then react with various dipolarophiles, such as maleimides, to form highly substituted pyrrolidine rings. mdpi.combeilstein-journals.org This methodology has been employed in one-pot syntheses of complex pyrrolidine-containing heterocyclic compounds. mdpi.comnih.gov

For example, a pseudo five-component reaction involving glycine, an aldehyde, and a maleimide (B117702) can lead to the formation of tetracyclic pyrrolizidines in good yields (71–93%) and high diastereoselectivity (>9:1 dr). mdpi.com This reaction proceeds through the formation of two semi-stabilized azomethine ylides. mdpi.com The versatility of this approach allows for the synthesis of a wide array of pyrrolidine derivatives by varying the aldehyde and the dipolarophile. mdpi.comnih.gov

Hydroamination Reactions for Pyrrolidine Formation

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing pyrrolidines. Both thermal and catalytic hydroamination reactions have been successfully applied to the formation of the pyrrolidine ring.

A two-step synthesis of highly substituted pyrrolidines has been developed that combines an enantioselective Mannich-type reaction with a diastereoselective thermal hydroamination. acs.orgacs.orgfigshare.com In this sequence, chiral silane (B1218182) Lewis acid-promoted Mannich reactions of silyl (B83357) ketene (B1206846) imines with acylhydrazones are used to create bishomoallylic benzoic hydrazides. acs.orgacs.org These intermediates then undergo a thermal hydroamination reaction upon heating in a solvent like chloroform (B151607) to yield the corresponding pyrrolidines with excellent diastereoselectivity. acs.org

Furthermore, a one-pot nitro-Mannich/hydroamination cascade has been reported for the highly enantioselective synthesis of trisubstituted pyrrolidine derivatives. nih.gov This process combines an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination reaction. nih.gov The resulting pyrrolidines are obtained in good yields with excellent diastereo- and enantioselectivities. nih.gov A Brønsted acid-catalyzed intramolecular hydroamination has also been developed for the enantioselective synthesis of pyrrolidines containing quaternary stereocenters, proceeding via a stereospecific anti-addition mechanism. chemrxiv.org

Applications of S 2 Phenylpyrrolidine in Academic Research

Chiral Auxiliaries and Ligands in Asymmetric Catalysisnih.govnih.govrsc.org

In the field of asymmetric catalysis, the primary goal is to create a chiral environment around a reacting center to selectively produce one of two possible enantiomers. (S)-2-Phenylpyrrolidine and its derivatives are frequently employed as chiral auxiliaries and ligands to achieve this control. nih.govnih.gov C₂-symmetric scaffolds, including those derived from 2,5-disubstituted pyrrolidines, are particularly privileged in both metal- and organocatalysis due to their effectiveness in a wide range of transformations. nih.govrsc.org The chiral ligand modifies the reactivity and selectivity of a metal center, guiding the reaction to form one enantiomeric product preferentially. nih.gov

The design of effective chiral ligands is a formidable task in catalysis, often relying on a combination of rational design, intuition, and systematic screening. nih.gov The this compound framework offers a robust and versatile starting point for ligand development. A common strategy involves modifying the pyrrolidine (B122466) ring, particularly at the 2- and 5-positions, to create C₂-symmetric ligands. nih.govrsc.org These ligands have demonstrated broad applicability, allowing for high levels of enantiocontrol in numerous metal-catalyzed reactions. nih.gov

For example, C₂-symmetric 2,5-disubstituted pyrrolidine derivatives featuring a β-amino alcohol moiety have been synthesized and successfully used as chiral ligands. rsc.org The evolution of these structures often involves altering the steric bulk of the substituents on the pyrrolidine ring to fine-tune the chiral pocket of the resulting catalyst. rsc.org Another approach involves the synthesis of novel phosphoramidite (B1245037) ligands, which have been shown to be effective in palladium-catalyzed asymmetric cycloadditions, leading to the formation of chiral pyrrolidines with excellent selectivity. nih.gov The development of these ligands often involves screening various derivatives, where subtle changes, such as replacing a phenyl group with a naphthyl group, can significantly boost enantiomeric excess. nih.gov

The structure of the this compound-derived ligand directly impacts the enantioselectivity of a catalytic reaction. The chiral environment created by the ligand dictates the pathway of the substrate's approach to the catalytic center, favoring the formation of one enantiomer over the other.

In the addition of diethylzinc (B1219324) to aryl aldehydes, the choice of a pyrrolidine-based ligand is critical for achieving high enantiomeric excess (ee). rsc.org Research has shown that using N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand can produce secondary alcohols in high yields (85–95%) and very high enantiomeric excess (70–96%). rsc.org Interestingly, a change in the ligand structure, such as using an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine, not only decreases the enantiomeric excess but can also cause an inversion of the observed enantioselectivity for certain substrates. rsc.org

Similarly, in palladium-catalyzed trimethylenemethane (TMM) cycloaddition reactions with imines, the choice of phosphoramidite ligand derived from a chiral scaffold is crucial. nih.gov The evolution from phenyl-based to naphthyl-based ligands demonstrated a clear trend of increasing enantioselectivity, highlighting the sensitivity of the reaction's stereochemical outcome to the ligand's electronic and steric properties. nih.gov

| Ligand Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| C₂-Symmetric β-Aminoalcohol Pyrrolidine Derivative | Addition of Diethylzinc to Aryl Aldehydes | Benzaldehyde | up to 96% | rsc.org |

| Phosphoramidite Ligand (Bis-2-naphthyl) | Palladium-Catalyzed [3+2] TMM Cycloaddition | N-Tosyl Imines | up to 84% | nih.gov |

| C₂-Symmetric Pyrrolidine (unspecified) | Gold(I)-Catalyzed Cyclization | Sulfonamide | 91:9 to 94:6 er | nih.gov |

Medicinal Chemistry and Drug Discovery Researchresearchgate.netnih.govfrontiersin.org

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry, ranking as one of the most predominant nitrogen heterocycles in FDA-approved pharmaceuticals. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a crucial aspect in designing drugs that can selectively bind to biological targets like proteins. researchgate.netnih.gov The stereochemistry of the pyrrolidine ring is a critical feature, as different stereoisomers of a drug can exhibit vastly different biological activities. researchgate.net

This compound and its derivatives have been investigated for a range of therapeutic applications. The pyrrolidine scaffold is found in compounds with anticonvulsant, anticancer, antiviral, and anti-inflammatory properties. nih.govfrontiersin.orgresearchgate.net For instance, research into novel anticonvulsant agents has involved the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, with several compounds showing significant activity in preclinical models. researchgate.net

In the realm of targeted cancer therapy, the (R)-enantiomer of 2-phenylpyrrolidine (B85683) has been identified as an ideal structural component for bicyclic pan-tropomyosin receptor kinase (TRK) inhibitors. Structure-guided design has shown that this fragment provides excellent shape complementarity to the hydrophobic pocket of TRK enzymes, highlighting the importance of the specific stereochemistry and the phenyl substituent in achieving potent and selective binding.

| Therapeutic Area / Target | Compound Class / Derivative | Research Finding | Reference |

| Epilepsy (Anticonvulsant) | N-(substituted phenyl) pyrrolidine-2-carboxamide | Compounds 3a and 3d were found to be the most active in the series in maximal electroshock seizure (MES) tests. | researchgate.net |

| Cancer (TRK Inhibitors) | (R)-2-Phenylpyrrolidine containing bicyclic inhibitors | The (R)-2-phenylpyrrolidine fragment provides excellent shape complementarity to the hydrophobic pocket of TRK enzymes. | |

| Diabetes (DPP-IV Inhibitors) | Pyrrolidine sulfonamide derivatives | A derivative with 4-trifluorophenyl substitution exhibited the best inhibition against the DPP-IV enzyme. | frontiersin.org |

| Bacterial Infections | Sulfonylamino pyrrolidine derivatives | A derivative showed potent activity against S. aureus, E. coli, and P. aeruginosa bacteria. | frontiersin.org |

Targeting Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The pyrrolidine scaffold is a subject of significant interest in the design of multipotent agents for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Research has focused on creating derivatives that can simultaneously interact with multiple targets involved in the complex pathophysiology of these disorders. nih.govmdpi.com

In the context of Alzheimer's disease, N-substituted pyrrolidine derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty-acid amide hydrolase 1 (FAAH). mdpi.com Elevated levels of FAAH have been observed in the brains of Alzheimer's patients, making it a viable therapeutic target. mdpi.com Studies have identified promising compounds, such as (R)-34 and (S)-35, which have shown significant inhibitory activity against AChE and BuChE, respectively. mdpi.com

The inhibition of Notum carboxylesterase is another emerging strategy. Notum is a negative regulator of Wnt signaling, a pathway crucial for neurogenesis. nih.govucl.ac.uk Pharmacological inhibition of Notum can activate Wnt signaling and increase proliferation in the subventricular zone of the brain, a region where neurogenesis is diminished in conditions like Alzheimer's disease. nih.govucl.ac.uk

Furthermore, the deubiquitinase USP19 has been identified as a potential target in Parkinson's disease. nih.gov USP19 is involved in processes that may modulate the handling of α-synuclein aggregates, a hallmark of the disease. nih.gov Research in mouse models has shown that inactivation of USP19 leads to a decrease in the accumulation of pathological α-synuclein aggregates. nih.gov

Development of Enzyme Inhibitors

The this compound structure has proven to be a valuable template for the design of various enzyme inhibitors.

Notum carboxylesterase negatively regulates the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins. tandfonline.comacs.org Inhibiting Notum is a potential therapeutic strategy for conditions where Wnt signaling is suppressed, including certain neurodegenerative disorders. ucl.ac.uktandfonline.com Fragment screening and structure-based drug design have led to the discovery of 1-phenylpyrrolidine (B1585074) derivatives as potent Notum inhibitors. acs.orgrcsb.org For instance, the optimization of a 1-phenylpyrrolidine fragment hit resulted in the development of acid 26 , a small, drug-like molecule with favorable in vitro ADME profiles. acs.org These inhibitors work by binding to the palmitoleate pocket of Notum, thereby preventing the deacylation of Wnt proteins. acs.orgrcsb.org

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are involved in the proliferation, survival, and differentiation of neuronal populations. nih.gov Dysregulation of TRK signaling has been linked to various cancers. nih.gov Structure-guided drug design has identified (R)-2-phenylpyrrolidine substituted imidazopyridazines as a novel class of potent and selective pan-TRK inhibitors. nih.gov The (R)-2-phenylpyrrolidine moiety has shown ideal shape complementarity to the hydrophobic pocket of TRK enzymes. nih.gov These inhibitors are ATP competitive and bind to the ATP-binding site of the kinase domain. nih.gov

Ubiquitin-specific proteases (USPs) are a family of deubiquitinating enzymes that regulate the stability and activity of numerous proteins. nih.gov USP19 has been implicated in the control of tumorigenesis and cancer dissemination. nih.gov In the context of neurodegenerative diseases, USP19 is found in a locus associated with Parkinson's Disease and interacts with proteins involved in the processing of α-synuclein aggregates. nih.gov Research has shown that inactivating USP19 can reduce the accumulation of these aggregates in the brain. nih.gov This suggests that inhibiting USP19 could be a therapeutic strategy for Parkinson's disease by promoting the clearance of toxic protein aggregates. nih.gov

Pancreatic α-amylase and α-glucosidase are key enzymes in carbohydrate digestion. nih.gov Inhibiting these enzymes can delay glucose absorption and control postprandial hyperglycemia, which is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov Pyrrolidine derivatives have been studied for their potential to inhibit both α-amylase and α-glucosidase. researchgate.net By slowing the breakdown of complex carbohydrates, these inhibitors can help regulate blood sugar levels. researchgate.net

Anticonvulsant Agents

The pyrrolidine-2,5-dione ring, a related structure, is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov Research has explored hybrid molecules that combine this core with other structural fragments from known antiepileptic drugs. mdpi.com This molecular hybridization strategy has led to the identification of compounds with a broad spectrum of anticonvulsant activity in various animal models of epilepsy. mdpi.com For instance, certain novel pyrrolidin-2-one derivatives have demonstrated significant anticonvulsant effects in maximal electroshock and pentetrazole-induced seizure models in mice. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of voltage-gated calcium channels. mdpi.com

Ligand Design for Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Neuronal nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in various physiological processes in the central nervous system. Their dysfunction has been implicated in a range of neurological disorders, making them important therapeutic targets. The this compound core has been utilized in the design of selective ligands for different nAChR subtypes.

Research into nAChR ligands has shown that derivatives of this compound can be designed to act as agonists or antagonists with varying degrees of selectivity for different nAChR subtypes, such as α4β2 and α7. For instance, analogs of epibatidine, a potent nAChR agonist, have been synthesized incorporating a 2-phenylpyrrolidine moiety to explore the structure-activity relationships and to modulate the pharmacological profile. These studies aim to develop ligands with improved selectivity and fewer side effects compared to broader-acting nicotinic compounds.

One area of focus has been the development of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. In these compounds, the core structure is modified to include a phenyl group, and further substitutions on this phenyl ring can fine-tune the affinity and efficacy at different nAChR subtypes. For example, the introduction of a 4-nitrophenyl group at the 3' position of a 2'-fluorodeschloroepibatidine scaffold resulted in a high-affinity nAChR ligand. nih.gov Subsequent research on similar analogues with different substituents on the phenyl ring has demonstrated that these modifications significantly impact the binding affinity and functional activity at α4β2, α3β4, and α7 nAChRs. nih.gov

The table below summarizes the binding affinities (Ki) of some 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues for the α4β2* nAChR subtype.

| Compound | Substituent on Phenyl Ring | α4β2* nAChR Ki (nM) |

| 5a | 4-NO2 | 0.009 |

| 5b | 4-NH2 | 0.040 |

| 5c | 4-NCS | 0.13 |

| 5d | 4-NHAc | 0.028 |

| 5e | 4-NHCOCF3 | 0.015 |

| 5f | 4-NHCHO | 0.021 |

| 5g | 4-CONH2 | 0.014 |

Data sourced from studies on deschloroepibatidine analogues.

These findings highlight the importance of the substituted phenyl group in modulating the interaction with the receptor, providing a basis for the rational design of novel nAChR ligands with specific pharmacological profiles.

Modulators of Wnt Signaling Pathway

The Wnt signaling pathway is a crucial cell signaling pathway involved in embryonic development, cell proliferation, and differentiation. Aberrant Wnt signaling is associated with various diseases, including cancer. Consequently, the development of small molecules that can modulate this pathway is of significant therapeutic interest.

While direct modulation of the Wnt pathway by this compound itself is not extensively documented, derivatives containing the pyrrolidine scaffold have emerged as potent inhibitors. A notable example comes from a cell-based high-throughput screen that identified a class of 3,4,5-trisubstituted pyridines as inhibitors of Wnt signaling. acs.org The synthesis of these compounds involved the use of N-Boc-protected pyrrolidine. acs.org

The optimization of an initial hit from this screen led to the discovery of CCT251545, a potent small-molecule inhibitor of Wnt signaling with good oral bioavailability. acs.org This compound demonstrated inhibition of the Wnt pathway in a human tumor xenograft model, leading to tumor growth inhibition. acs.org The discovery of such compounds showcases the utility of the pyrrolidine scaffold in the development of novel therapeutics targeting the Wnt pathway.

The general structure of the optimized Wnt signaling inhibitors is shown below, highlighting the incorporation of the pyrrolidine moiety.

| Compound Series | Core Structure | Key Moiety |

| Wnt Inhibitors | 3,4,5-trisubstituted pyridine | N-Boc-protected pyrrolidine |

This research demonstrates that even without direct involvement of the phenyl group of this compound, the foundational pyrrolidine ring is a valuable component in the design of Wnt signaling modulators.

Prodrug Development for Cognitive Function Improvement

The development of drugs that can cross the blood-brain barrier and act on the central nervous system is a significant challenge in neuropharmacology. The prodrug approach, where an inactive or less active compound is metabolized into an active drug in the body, is a strategy used to overcome this barrier and improve drug delivery to the brain.

A novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been investigated as a potential prodrug for improving cognitive function, particularly in the context of ischemic brain injury. ntnu.no This compound, which contains a 4-phenylpyrrolidin-2-one core, was designed to have neuroprotective properties.

In silico, in vitro, and in vivo studies have been conducted to assess the efficacy of this compound. ntnu.no The research demonstrated that the compound could cross the blood-brain barrier and showed neuroprotective features in a glutamate (B1630785) excitotoxicity model. ntnu.no In a rat model of acute focal cerebral ischemia, the administration of this phenylpyrrolidine derivative led to a significant reduction in neurological deficit and an improvement in exploratory behavior and anxiety. ntnu.no

The findings suggest that this compound can be considered a promising agent for restoring cognitive functions following ischemic stroke. ntnu.no

| Compound | Core Structure | Proposed Application | Key Findings |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | 4-Phenylpyrrolidin-2-one | Cognitive function improvement post-ischemic stroke | Neuroprotective, crosses blood-brain barrier, reduces neurological deficit in animal models. ntnu.no |

This research highlights the potential of modifying the this compound scaffold to create prodrugs with enhanced CNS penetration and therapeutic effects on cognitive function.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has been the subject of SAR studies to understand the structural requirements for activity at various biological targets.

An illustrative example is the asymmetric synthesis of (R)- and (S)-2-phenylpyrrolidines for an SAR study of thieno[2,3-d]pyrimidine-based epidermal growth factor receptor (EGFR) kinase inhibitors. ntnu.no In this research, the chirality of the 2-phenylpyrrolidine substituent was found to have a significant impact on the EGFR tyrosine kinase (EGFR-TK) activity. ntnu.no

The study revealed that the (R)-enantiomer of the final compound exhibited a marked increase in activity compared to the racemate, while the (S)-enantiomer showed poor activity. ntnu.no This demonstrates the critical role of the stereochemistry at the C2 position of the pyrrolidine ring for potent EGFR-TK inhibition. Furthermore, the presence of the phenyl group itself was found to be crucial for activity, as its removal led to a significant decrease in inhibitory potency. ntnu.no

| Enantiomer | EGFR-TK Activity |

| (R)-2-Phenylpyrrolidine derivative | High |

| This compound derivative | Low |

| Racemic 2-Phenylpyrrolidine derivative | Moderate |

Data based on SAR studies of thieno[2,3-d]pyrimidine-based EGFR kinase inhibitors. ntnu.no

These SAR studies underscore the importance of the specific three-dimensional arrangement of the this compound scaffold for achieving high-potency and selective biological activity. The insights gained from such studies are invaluable for the rational design and optimization of new therapeutic agents based on this versatile chemical framework.

Advanced Spectroscopic and Computational Studies

Mechanistic Investigations of Reactions Involving (S)-2-Phenylpyrrolidine

Understanding Stereoselectivity in Catalytic Pathways

The stereochemical outcome of a catalytic reaction is fundamental to its utility, particularly in the synthesis of pharmaceuticals and other complex molecules. This compound and its derivatives are pivotal in asymmetric catalysis, where the chiral scaffold of the catalyst dictates the three-dimensional arrangement of the product. Computational studies, especially Density Functional Theory (DFT), have become indispensable tools for unraveling the origins of this stereoselectivity.

In the context of gold(I) catalysis, ligands incorporating a chiral pyrrolidine (B122466) moiety have been investigated for their ability to induce enantioselectivity. DFT calculations have been employed to analyze the chiral binding pockets of these catalysts. nih.govchemrxiv.orgchemrxiv.org These studies reveal that non-covalent interactions (NCIs) between the substrate and the catalyst are crucial for directing a specific enantioselective folding pathway. nih.govchemrxiv.org For instance, in intramolecular [4+2] cycloadditions of arylalkynes with alkenes, the attractive interactions within the catalyst's binding pocket stabilize the transition state that leads to the preferred enantiomer. nih.gov

Research on gold(I) complexes with JohnPhos-type ligands, which feature a remote C2-symmetric 2,5-diarylpyrrolidine, has demonstrated that even subtle changes to the ligand structure can invert the stereochemical outcome. chemrxiv.org Simpler catalysts where the chiral pyrrolidine is directly attached to the ortho-position of a dialkylphenyl phosphine (B1218219) have been shown to produce the opposite enantiomer compared to more complex systems. nih.govchemrxiv.orgresearchgate.net Computational analysis helps to explain these reversals by mapping the intricate network of steric and electronic interactions that govern the substrate's approach to the catalytic center.

In the development of inhibitors for Tropomyosin receptor kinase (TRK), the (R)-enantiomer of 2-phenylpyrrolidine (B85683) was identified as a "privileged moiety". researchgate.netnovartis.com Structure-guided drug design, heavily reliant on computational insights, showed that its shape is complementary to a hydrophobic pocket within the TRK protein. novartis.comnih.govnih.gov This precise geometric fit is a key determinant of the inhibitor's potency and selectivity, illustrating how the stereochemistry of the pyrrolidine ring is essential for specific molecular recognition in a biological context.

Computational Modeling of Reaction Transition States

The transition state is a fleeting, high-energy arrangement of atoms that represents the point of no return in a chemical reaction. mit.edu Direct experimental observation of transition states is exceptionally challenging, making computational modeling an essential technique for their study. By calculating the structure and energy of transition states, chemists can gain a deep understanding of reaction mechanisms, rates, and selectivity. mit.edu

DFT calculations have been extensively used to model the transition states of reactions catalyzed by complexes containing pyrrolidine derivatives. nih.govchemrxiv.org In the atroposelective synthesis of 2-arylindoles, for example, computational studies identified the lowest energy transition states. nih.gov These models showed that stabilizing non-covalent interactions between the substrate's sulfonamide group and the catalyst's chiral pocket were responsible for the observed enantioselectivity. nih.gov The ability to model these subtle interactions is critical for predicting how a catalyst will perform and for designing new, more effective catalysts.

For complex biological systems, such as the interaction between a ligand and a protein, molecular modeling can predict preferred binding modes. In the study of (R)-2-phenylpyrrolidine as a pan-TRK inhibitor, modeling indicated that the compound could adopt a "flipped" orientation within the kinase's binding site. nih.gov This preferred orientation allows the phenyl group of the ligand to anchor itself favorably in a hydrophobic pocket, an insight that is crucial for designing next-generation inhibitors. nih.gov

The development of new computational tools further enhances the ability to predict experimental outcomes. The NEST (Numerical Evaluation of STeric) tool, for instance, is designed to account for steric effects in cylindrically shaped complexes, such as those found in gold catalysis, allowing for more accurate predictions of enantioselectivities. chemrxiv.orgchemrxiv.orgresearchgate.net These advanced computational methods, when applied to reactions involving this compound and its analogues, provide a powerful framework for understanding and predicting the intricate details of stereoselective catalytic pathways.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of enantiomerically pure (S)-2-phenylpyrrolidine and its derivatives is a key area of ongoing research. The focus is shifting towards methods that are not only efficient and selective but also sustainable and economically viable.

The drive towards "green chemistry" is influencing the synthesis of chiral pyrrolidines. A significant emerging trend is the development of processes that minimize waste, reduce energy consumption, and avoid hazardous reagents. One such innovative approach is the use of a one-pot photo-enzymatic cascade process. nih.gov This method enables the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, representing a more sustainable catalytic system. nih.gov

Future research is also likely to embrace principles from other areas of green synthesis, such as catalyst-free and solvent-free reactions conducted at room temperature. mdpi.com Methodologies like grinding techniques, which have been successfully applied to produce other heterocyclic compounds, offer benefits such as mild reaction conditions, short reaction times, and simple workups, which are all hallmarks of more cost-effective and environmentally friendly chemistry. mdpi.com The application of these principles to the synthesis of this compound could significantly reduce the environmental impact and cost of production.

The development of novel catalytic systems is crucial for achieving high enantioselectivity in the synthesis of this compound and its derivatives. Researchers are exploring a diverse range of catalysts, from enzymes to transition metal complexes.

A promising frontier is the integration of photocatalysis with biocatalysis. nih.gov For instance, a photo-enzymatic system has been engineered to perform carbene transfers within a whole-cell system, achieving superior stereoselectivity (up to 99% enantiomeric excess) for the synthesis of α-functionalized phenylpyrrolidine compounds. nih.gov Another area of intense research involves new chiral transition metal catalysts. Chiral gold(I) complexes based on JohnPhos-type ligands, featuring remote C₂-symmetric 2,5-diarylpyrrolidines, have shown high enantioselectivities in various cyclization reactions. frontiersin.org The exploration of different metal catalysts, such as Cu(I) and Ag(I) systems, continues to yield efficient routes for the enantioselective 1,3-dipolar cycloaddition of azomethine ylides, a key strategy for constructing the pyrrolidine (B122466) ring. researchgate.net

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. Multi-enzymatic cascade processes involving enzymes like transaminases and reductive aminases have been developed to produce enantiomerically pure 2,5-disubstituted pyrrolidines from simple starting materials. frontiersin.org These enzymatic methods operate under mild conditions and can provide access to specific stereoisomers depending on the combination of enzymes used. frontiersin.org

| Catalytic System | Reaction Type | Key Features | Reference |

| Photo-enzymatic Cascade | C(sp³)–H Functionalization | Integrates light-driven C–N coupling with biocatalytic carbene transfer; High enantioselectivity (up to 99% ee); Sustainable. | nih.gov |

| Chiral Gold(I) Complexes | Intramolecular Cycloaddition | Based on JohnPhos-type ligands with C₂-symmetric diarylpyrrolidines; Effective for constructing cyclic systems. | frontiersin.org |

| Cu(I) / Ag(I) Catalysts | 1,3-Dipolar Cycloaddition | Atom-economical approach for synthesizing substituted pyrrolidines; Catalyst choice can control stereoselectivity. | researchgate.net |

| Multi-enzyme Systems | Biocatalytic Transamination | Uses R- and S-selective transaminases for stereocontrol; Enables access to both cis- and trans-pyrrolidines. | frontiersin.org |

Expanded Applications in Medicinal Chemistry

The unique three-dimensional structure of the this compound moiety makes it an attractive scaffold for interacting with biological targets. unipa.it Future research is aimed at identifying new therapeutic applications and designing next-generation drugs with improved properties.

While the pyrrolidine ring is present in many existing drugs, research continues to uncover new biological targets for its derivatives. nih.gov A significant recent discovery has been the role of (R)-2-phenylpyrrolidine-substituted compounds as potent and selective inhibitors of Tropomyosin Receptor Kinases (TRK). wikipedia.org The TRK family, which includes TRKA, TRKB, and TRKC, is implicated in the growth and survival of various neuronal populations, and the dysregulation of its signaling has been linked to the progression of numerous cancers, including colorectal, lung, and pancreatic cancer. wikipedia.org Derivatives incorporating the 2-phenylpyrrolidine (B85683) scaffold have emerged as a new class of pan-TRK inhibitors, highlighting these kinases as a key therapeutic target for compounds containing this moiety. wikipedia.org

A major goal in medicinal chemistry is the rational design of drug candidates with optimized properties, such as potency, selectivity, and oral bioavailability. The this compound scaffold serves as an excellent foundation for this type of structure-guided design.

In the development of TRK inhibitors, the (R)-2-phenylpyrrolidine moiety was identified as an ideal component due to its shape complementarity with a hydrophobic pocket in the target kinases. wikipedia.org Starting from an initial screening hit, medicinal chemists systematically modified the molecule, leading to the identification of imidazopyridazine derivatives with significantly enhanced pharmacological profiles. These efforts resulted in potent, selective, and orally bioavailable pan-TRK inhibitors capable of inducing tumor regression in preclinical models. wikipedia.org Future research will likely leverage automated and adaptive design approaches, which use computational algorithms to evolve ligands against specific multi-target profiles, to further accelerate the discovery of derivatives with desired polypharmacology or exquisite selectivity. nih.gov

| Compound Class | Modification Strategy | Resulting Pharmacological Enhancement | Reference |

| Imidazopyridazines | Incorporation of (R)-2-phenylpyrrolidine | Potent and selective pan-TRK inhibition; Shape complementarity with TRK hydrophobic pocket. | wikipedia.org |

| Imidazopyridazines | Structure-guided optimization | Achieved oral bioavailability and in vivo tumor regression. | wikipedia.org |

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system and is a high-value target for treating neurological and psychiatric disorders. nih.gov Dysregulation of AMPA receptors is implicated in conditions such as epilepsy, schizophrenia, and Alzheimer's disease. nih.gov The development of ligands that can modulate AMPA receptor activity—including competitive antagonists and positive or negative allosteric modulators—is a major focus of neuroscience research. nih.gov

While many different chemical scaffolds have been explored for AMPA receptor modulation, the application of the this compound framework in this specific area represents an emerging and promising field of investigation. The scaffold's proven success in other CNS-active compounds, combined with its favorable stereochemical and conformational properties, makes it an attractive candidate for the design of novel AMPA receptor modulators. Future research is anticipated to explore the synthesis and evaluation of this compound derivatives to understand their potential interactions with the AMPA receptor's orthosteric or allosteric binding sites, potentially leading to new therapeutic agents for a range of neurological diseases.

Advanced Characterization and Mechanistic Elucidation

Recent and future research on this compound is increasingly focused on a more profound understanding of its behavior in chemical transformations at a molecular level. Advanced analytical techniques and computational studies are being leveraged to elucidate the intricate mechanisms that govern its reactivity and stereoselectivity. This deeper insight is critical for the rational design of more efficient and selective catalysts and synthetic methodologies.

Deeper Understanding of Stereochemical Control